![molecular formula C18H17ClN2O2S B5507234 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide
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Description
Chemical compounds containing thiazole, furan, and chlorophenyl groups, similar to the requested compound, are often synthesized for their potential in various applications, including pharmaceuticals, agrochemicals, and material science. These compounds are studied for their structural characteristics, chemical reactivity, and physical properties, aiming to understand their mechanisms of action, stability, and potential uses.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, including the formation of intermediate compounds, which are further reacted to obtain the target molecule. Techniques such as refluxing with specific reagents in solvents like dimethylformamide (DMF) are common, and the yields are optimized through variations in reaction conditions (Kerru et al., 2019).
Molecular Structure Analysis
The molecular structure is determined using spectroscopic methods such as FT-IR, FT-Raman, and X-ray crystallography. These techniques provide detailed information on the bond lengths, angles, and overall geometry of the compound. The presence of specific functional groups and their arrangement influences the compound's reactivity and interactions (Jayasudha et al., 2020).
Chemical Reactions and Properties
Compounds with these structural features participate in various chemical reactions, including nucleophilic substitution and reactions with active methylene compounds. The reactivity is influenced by the electronic configuration, as analyzed through quantum chemical calculations and molecular docking studies (Sivakumar et al., 2020).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are crucial for understanding the compound's stability and suitability for specific applications. These properties are determined through experimental measurements and computational predictions (Kumarasinghe et al., 2009).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards other chemical groups, and stability under various conditions, are assessed through both experimental and computational methods. Molecular docking and quantum chemical calculations help predict the compound's behavior in biological systems or chemical reactions (Viji et al., 2020).
Scientific Research Applications
Herbicidal Activity
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide and its derivatives have been explored for their potential applications in the field of agriculture, particularly focusing on their herbicidal activity. Studies have demonstrated that certain compounds within this class exhibit significant effectiveness in controlling weed growth, suggesting their potential utility in the development of new herbicides. The structural analysis through crystallography has provided insights into the molecular configurations that contribute to their bioactivity, highlighting the role of specific functional groups and molecular symmetry in their herbicidal effectiveness (Liu et al., 2008).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide derivatives have also been a subject of research. Compounds synthesized from this chemical structure have shown promising results against various bacterial and fungal strains. This includes notable antibacterial activity against specific pathogens, indicating potential applications in medical and pharmaceutical fields for the treatment and management of infectious diseases. The evaluation of these compounds involves testing their efficacy in inhibiting the growth of microorganisms, which could lead to the development of new antimicrobial agents (V. Baranovskyi et al., 2018).
Anticancer Activity
Recent studies have explored the anticancer properties of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide derivatives. These investigations aim to assess the potential of such compounds in inhibiting the growth of cancer cells. Through various assays and cellular studies, some derivatives have demonstrated inhibitory effects on specific cancer cell lines, suggesting their potential as leads for the development of new anticancer therapies. The research focuses on understanding the mechanisms through which these compounds exert their effects, which could provide valuable insights into new therapeutic targets for cancer treatment (Sam Dawbaa et al., 2021).
properties
IUPAC Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-12-17(24-11-21-12)7-8-18(22)20-10-15-5-6-16(23-15)13-3-2-4-14(19)9-13/h2-6,9,11H,7-8,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTGAOINRYTLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
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